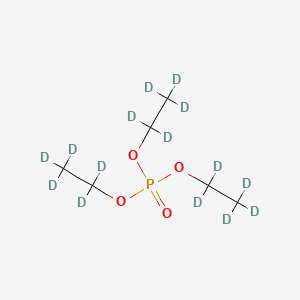
Tris(1,1,2,2,2-pentadeuterioethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tris(1,1,2,2,2-pentadeuterioethyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H15O4P and its molecular weight is 197.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Flame Retardancy
Mutagenicity in Flame Retardants : Tris(2,3-dibromopropyl) phosphate, a flame-retardant additive, has been found to be mutagenic to Salmonella typhimurium strains. This highlights the potential genetic risks associated with certain flame retardants (Prival, McCoy, Gutter, & Rosendranz, 1977).
Bacterial Degradation of Flame Retardants : Certain bacterial strains, specifically sphingomonads, can degrade chlorinated flame retardants like tris(2-chloroethyl) and tris(1,3-dichloro-2-propyl) phosphates, suggesting potential bioremediation applications (Takahashi et al., 2010).
Toxicological Implications
Metabolism in Human Liver : Research on the biotransformation of phosphate flame retardants (PFRs) in human liver fractions indicates the formation of various metabolites, which are important for understanding their bioavailability and toxicity (Van den Eede et al., 2013).
Renal and Testicular Damage : A study on tris(2,3-dibromopropyl) phosphate (TRIS) found that its dermal application caused testicular atrophy and chronic interstitial nephritis in male rabbits, indicating potential reproductive and kidney health risks (Osterberg, Bierbower, & Hehir, 1977).
Environmental and Health Impact
Predictors of Metabolites in Office Workers : Studies show that tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and its metabolites are common in office environments, suggesting significant exposure risks for workers (Carignan et al., 2013).
Emerging Contaminant Review : Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is identified as an emerging environmental contaminant with widespread presence in various media and associated health risks (Wang et al., 2020).
Distribution in Indoor Environments : Organophosphorus compounds, used as flame retardants and plasticizers, are prevalent in indoor dust, reflecting their widespread use and potential health implications (Marklund, Andersson, & Haglund, 2003).
Properties
IUPAC Name |
tris(1,1,2,2,2-pentadeuterioethyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWPFSLDHJDLRL-NLBPYYKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016867 |
Source


|
| Record name | Triethyl-D15-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135942-11-9 |
Source


|
| Record name | Triethyl-D15-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135942-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

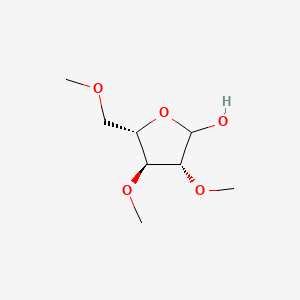




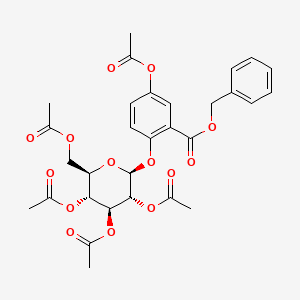
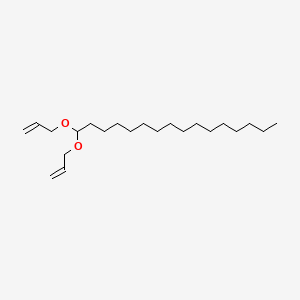
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

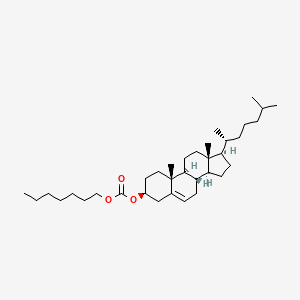
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)
![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)
